molecular formula C8H15NO B2601663 6-Azaspiro[3.5]nonan-2-ol CAS No. 2167458-37-7

6-Azaspiro[3.5]nonan-2-ol

Cat. No.: B2601663
CAS No.: 2167458-37-7
M. Wt: 141.214
InChI Key: AKIWBWBDLCBUHP-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonan-2-ol is a bicyclic organic compound featuring a spirocyclic structure with a nitrogen atom in the azepane-like ring and a hydroxyl group at the 2-position. Its molecular formula is C₈H₁₅NO, as confirmed by structural analyses . The compound is primarily utilized in pharmaceutical research as a versatile building block for drug discovery, particularly in synthesizing inhibitors or modulators targeting enzymes like monoacylglycerol lipase (MAGL) . Commercial forms include its hydrochloride salt (CAS: N/A in evidence), which is available in high purity (≥99%) for industrial and scientific applications .

Properties

IUPAC Name

6-azaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-4-8(5-7)2-1-3-9-6-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIWBWBDLCBUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)O)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonan-2-ol typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and easily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

    Reduction: Reduction reactions can further modify the spirocyclic structure, often using reducing agents like sodium borohydride.

    Substitution: The nitrogen-containing functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various spirocyclic ketones, alcohols, and substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

6-Azaspiro[3.5]nonan-2-ol is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.

    Industry: Used in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic azaspiro family exhibits significant structural diversity, influencing physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues with Modified Functional Groups

Compound Name Molecular Formula Key Substituents Applications Key Differences from 6-Azaspiro[3.5]nonan-2-ol Reference ID
6-Azaspiro[3.5]nonan-2-one C₈H₁₃NO Ketone at position 2 Intermediate in organic synthesis Higher lipophilicity; lacks hydroxyl group
7-Methyl-7-azaspiro[3.5]nonan-2-ol C₉H₁₇NO Methyl group on nitrogen Drug discovery (e.g., MAGL inhibitors) Enhanced steric hindrance; altered solubility
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO Hydrochloride salt Pharmaceutical precursor Improved stability and crystallinity
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ Phenyl and oxa groups Material science, drug candidates Extended aromatic system; dual heteroatoms

Pharmacological Activity Comparison

  • Bioavailability: Hydrochloride salts (e.g., 7-Azaspiro[3.5]nonan-2-ol HCl) exhibit superior aqueous solubility compared to free bases, critical for in vivo studies .

Commercial Availability and Pricing

Compound Name Purity Price (USD) Packaging Supplier Reference ID
This compound HCl 99% Inquire 100mg–5g CymitQuimica
7-Methyl-7-azaspiro[3.5]nonan-2-ol 98% $223 250mg Chemistry Services
6-Azaspiro[3.5]nonan-2-one 99.5% $156–$238 100mg–250mg ECHEMI

Research and Development Insights

  • Spirocyclic Diversity: Substitutions at the nitrogen (e.g., Boc-protected this compound) enhance stability during peptide coupling reactions .
  • Collision Cross-Section Analysis: Computational studies on 6-azaspiro[3.5]nonan-9-ol (CID 82418041) predict its conformational flexibility, relevant for molecular docking .

Biological Activity

6-Azaspiro[3.5]nonan-2-ol is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a nitrogen atom within its spirocyclic framework, contributing to its distinct chemical properties. The molecular formula is C8H15NOC_8H_{15}NO with a molecular weight of approximately 143.21 g/mol. This structure is critical for its interaction with biological targets, influencing both its solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has shown potential in modulating neuronal receptors and ion channels, which is crucial for its anticonvulsant properties.
  • Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, particularly against SARS-CoV-2 by interacting with the viral 3CL protease .
  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it relevant in pharmaceutical applications.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AnticonvulsantModulates neuronal receptors and ion channels to reduce seizure activity.
AntiviralInhibits replication of SARS-CoV-2 by targeting viral proteases.
AntimicrobialExhibits activity against bacteria and fungi, suggesting potential as an antimicrobial agent.
NeuroprotectivePotential applications in treating neurological disorders such as Alzheimer's disease.

Case Studies and Research Findings

  • Antiviral Efficacy Against SARS-CoV-2 :
    A study evaluated various spirocyclic compounds, including this compound, for their ability to inhibit the SARS-CoV-2 3CL protease. Results indicated that certain derivatives displayed significant inhibitory activity, suggesting their potential as therapeutic agents against COVID-19 .
  • Anticonvulsant Activity :
    In a preclinical model, the anticonvulsant effects of this compound were assessed through behavioral tests in rodents. The compound demonstrated a dose-dependent reduction in seizure frequency and severity, highlighting its potential for treating epilepsy.
  • Antimicrobial Studies :
    A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, supporting its development as a new antimicrobial agent.

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